molecular formula C10H8FNO B1320071 4-(Allyloxy)-2-fluorobenzonitrile CAS No. 448956-54-5

4-(Allyloxy)-2-fluorobenzonitrile

Cat. No. B1320071
CAS RN: 448956-54-5
M. Wt: 177.17 g/mol
InChI Key: HRFHZCVQCLPBHG-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-fluorobenzonitrile, also known as 4-(allyloxy)fluorobenzonitrile, is a chemical compound with the molecular formula C8H7FN2O. It is a colorless, water-soluble liquid with a low boiling point. 4-(Allyloxy)-2-fluorobenzonitrile is a building block in organic chemistry and is used in a variety of laboratory experiments. It is a versatile reagent with a wide range of applications in the synthesis of organic compounds.

Scientific Research Applications

Material Science: High-Voltage Cable Insulation

4-(Allyloxy)-2-fluorobenzonitrile: has been studied for its potential in improving the electrical properties of polypropylene (PP), which is used in high-voltage direct current (HVDC) cable insulation . The compound, with its polar functional groups and conjugated structure, can be grafted onto PP to inhibit space charge accumulation, thereby enhancing the material’s volume resistivity and DC breakdown strength. This application is crucial for developing eco-friendly insulation materials that could replace traditional cross-linked polyethylene (XLPE), reducing environmental pollution and material waste .

Organic Synthesis: Allyl–Allyl Cross-Coupling

In organic synthesis, 4-(Allyloxy)-2-fluorobenzonitrile could potentially be involved in allyl–allyl cross-coupling reactions. These reactions are significant for constructing 1,5-dienes, which are prevalent in natural products like terpenes and are essential building blocks in chemical synthesis. The allyloxy group in the compound provides reactivity that can be harnessed in various coupling reactions, contributing to the synthesis of complex organic molecules .

Polymer Chemistry: Post-Polymerization Functionalization

The allyloxy group in 4-(Allyloxy)-2-fluorobenzonitrile makes it a candidate for post-polymerization functionalization processes. This involves introducing functional groups onto polymer chains after polymerization, which can modify the properties of the polymer for specific applications, such as creating smart materials with responsive behaviors to environmental stimuli .

Analytical Chemistry: Standard Development

Compounds like 4-(Allyloxy)-2-fluorobenzonitrile can be used as analytical standards in various spectroscopic methods. They help in the calibration of instruments and ensure the accuracy and precision of analytical measurements, which is vital for quality control in both research and industrial settings .

Environmental Science: Eco-Friendly Materials

The application of 4-(Allyloxy)-2-fluorobenzonitrile in the development of environmentally friendly materials is an extension of its use in material science. By improving the electrical properties of polymers used in cables, it contributes to the creation of materials that are less harmful to the environment, aligning with the goals of sustainable development and pollution prevention .

Safety And Hazards

The safety data sheet for a related compound, “4-Allyloxybenzaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is categorized as a skin irritant, serious eye irritant, and skin sensitizer .

properties

IUPAC Name

2-fluoro-4-prop-2-enoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFHZCVQCLPBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-2-fluorobenzonitrile

Synthesis routes and methods

Procedure details

2-Fluoro-4-hydroxybenzonitrile (5.00 g, 36.5 mmoles) and allyl bromide (3.47 mL, 40.1 mmoles) in anhydrous DMF (40 mL) were treated with K2CO3 (10.0 g, 72.9 mmoles) and stirred overnight at 80° C. Reaction mixture cooled and diluted with ethyl acetate, washed with H2O (2×) and brine, dried (Na2SO4), filtered, and concentrated under reduced pressure to provide the title compound with no further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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